molecular formula C6H2BrCl2I B2584283 1-Bromo-2,3-dichloro-4-iodobenzene CAS No. 1000574-05-9

1-Bromo-2,3-dichloro-4-iodobenzene

Cat. No.: B2584283
CAS No.: 1000574-05-9
M. Wt: 351.79
InChI Key: QLCWCMZDBOFHSG-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichloro-4-iodobenzene is an organic compound with the molecular formula C6H2BrCl2I . It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dichloro-4-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the sequential halogenation of benzene. Initially, benzene undergoes bromination to form bromobenzene. This is followed by chlorination to introduce chlorine atoms at the 2 and 3 positions. Finally, iodination is performed to introduce the iodine atom at the 4 position. Each halogenation step requires specific reagents and conditions, such as the use of bromine, chlorine, and iodine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dichloro-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Compounds with different functional groups replacing the halogen atoms.

    Oxidation Products: Benzoquinone derivatives.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dichloro-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,3-dichloro-4-iodobenzene is unique due to the specific arrangement of halogen atoms, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-2,3-dichloro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCWCMZDBOFHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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